molecular formula C19H32O2 B12419663 5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5

5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5

Cat. No.: B12419663
M. Wt: 297.5 g/mol
InChI Key: CBMYJHIOYJEBSB-GZXAYGEWSA-N
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Description

The compound “5” is a hypothetical chemical entity used for illustrative purposes in various chemical and educational contexts

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5” can be achieved through several methods, including:

Industrial Production Methods: In industrial settings, compound “5” can be produced through large-scale chemical processes involving:

Chemical Reactions Analysis

Types of Reactions: Compound “5” undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, halide ions.

Major Products:

Scientific Research Applications

Compound “5” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of compound “5” involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of the compound “5,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H32O2

Molecular Weight

297.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i7D2,11D2,13D

InChI Key

CBMYJHIOYJEBSB-GZXAYGEWSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4O)C)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Origin of Product

United States

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